molecular formula C7H5F3O3 B2483846 2-[4-(Trifluoromethyl)furan-2-yl]acetic acid CAS No. 1504300-33-7

2-[4-(Trifluoromethyl)furan-2-yl]acetic acid

Cat. No.: B2483846
CAS No.: 1504300-33-7
M. Wt: 194.109
InChI Key: XPYNEPITPZHMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Trifluoromethyl)furan-2-yl]acetic acid is a useful research compound. Its molecular formula is C7H5F3O3 and its molecular weight is 194.109. The purity is usually 95%.
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Scientific Research Applications

Biomedical Research

Research into 2-[4-(Trifluoromethyl)furan-2-yl]acetic acid and its derivatives reveals various biomedical applications. A study by Danilchenko (2017) explored sodium 2-(4-amino-5-(furan-2-yl)-1,2,4-triazole-3-ylthio)acetate, a related compound, for its potential as an antioxidant and immune-modulating agent. This study analyzed serum biochemical parameters of experimental rats, indicating a trend towards reduced cholesterol level and a significant decrease in triacylglyceride and uric acid concentration, suggesting its use in future pharmacological implementations (Danilchenko, 2017).

Chemical Synthesis

In the field of chemical synthesis, studies have focused on the development of new compounds and methods. For instance, Ma, Gu, and Yu (2005) investigated a Pd(II)-catalyzed oxidative heterodimerization reaction of 2,3-allenamides and 1,2-allenyl ketones. This process provided an efficient route for synthesizing polysubstituted 4-(furan-3'-yl)-2(5H)-furanimines, which are not readily available through known methods, highlighting the versatility of furan derivatives in synthetic chemistry (Ma, Gu, & Yu, 2005).

Analytical Chemistry

In analytical chemistry, Varynskyi, Parchenko, and Kaplaushenko (2017) developed a highly sensitive and selective method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate in solutions. This method, based on high-performance liquid chromatography, demonstrates the importance of furan derivatives in the precise analysis of pharmaceutical ingredients (Varynskyi, Parchenko, & Kaplaushenko, 2017).

Mechanism of Action

Target of Action

Furan derivatives, which include this compound, have been found to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .

Mode of Action

Furan-containing compounds are known to interact with multiple receptors, which can lead to a variety of biological responses .

Biochemical Pathways

Furan derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that furan derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s solubility in water and many organic solvents such as ethanol and ether suggests that it may have good bioavailability.

Result of Action

Given the wide range of biological activities associated with furan derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[4-(Trifluoromethyl)furan-2-yl]acetic acid. The compound is stable under normal temperatures , suggesting that it may maintain its efficacy under a wide range of environmental conditions.

Properties

IUPAC Name

2-[4-(trifluoromethyl)furan-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O3/c8-7(9,10)4-1-5(13-3-4)2-6(11)12/h1,3H,2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYNEPITPZHMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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